5-Cyclopropoxy-6-formylpicolinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)7-3-4-9(8(5-13)12-7)15-6-1-2-6/h3-6H,1-2H2,(H2,11,14) |
InChI Key |
WMOVDUFKJVZFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)C=O |
Origin of Product |
United States |
Structure Activity Relationship Sar and Rational Design of 5 Cyclopropoxy 6 Formylpicolinamide Analogues
Systematic Exploration of Substituent Effects on Picolinamide (B142947) Bioactivity
The picolinamide scaffold serves as a versatile template for drug discovery, with substitutions at various positions of the pyridine (B92270) ring leading to a wide array of biological effects. Systematic exploration of these substituent effects is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's properties.
Research into picolinamide derivatives has demonstrated that the nature and position of substituents can dramatically influence their bioactivity. For instance, in the development of VEGFR-2 kinase inhibitors, two series of picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were synthesized and evaluated. nih.gov This systematic approach led to the identification of compounds with potent inhibitory activity against VEGFR-2 kinase, with some exhibiting IC50 values significantly lower than the reference drug, sorafenib. nih.gov
The bioactivity of picolinamides is not limited to kinase inhibition. Various derivatives have been investigated for other therapeutic applications, including herbicidal activity. google.comgoogle.com Patent literature describes a range of substitutions on the picolinamide ring, including alkyl, aryl, and heterocyclic groups, each modulating the compound's herbicidal profile. google.com This highlights the broad potential of the picolinamide scaffold and the importance of systematic exploration in unlocking this potential.
The following table summarizes the impact of different substituents on the bioactivity of picolinamide analogues, based on findings from various studies.
Table 1: Effect of Substituents on Picolinamide Bioactivity
| Substituent Group | Position on Picolinamide Ring | Observed Biological Effect | Reference |
|---|---|---|---|
| (Thio)urea and dithiocarbamate moieties | Varied | Potent VEGFR-2 kinase inhibition | nih.gov |
The Role of the Cyclopropoxy Substituent in Modulating Biological Interactions
The cyclopropyl (B3062369) group, and by extension the cyclopropoxy group, is a highly sought-after motif in medicinal chemistry. scientificupdate.comunl.ptiris-biotech.desemanticscholar.org Its unique structural and electronic properties often lead to improvements in a molecule's pharmacological profile.
The small, rigid nature of the cyclopropyl ring can introduce conformational constraints, locking a molecule into its bioactive conformation and leading to enhanced potency. unl.ptiris-biotech.de This rigidity can also be advantageous in SAR studies by fixing the configuration of otherwise flexible bonds. iris-biotech.de
From an electronic standpoint, the cyclopropyl group can act as an electron-donating group, influencing the reactivity and binding interactions of the parent molecule. unl.pt This is due to the unique hybridization of its carbon atoms, which imparts enhanced p-character to its C-C bonds. scientificupdate.com
Furthermore, the cyclopropyl group is often associated with increased metabolic stability. unl.ptiris-biotech.dehyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to an improved pharmacokinetic profile, a desirable characteristic in drug candidates.
The strategic incorporation of a cyclopropoxy group, as seen in 5-Cyclopropoxy-6-formylpicolinamide, can therefore be a key design element to enhance potency, selectivity, and metabolic stability.
Conformational Analysis and the Importance of the Formyl Group in Ligand-Target Recognition
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a vital tool in drug design.
For picolinamide derivatives, the relative orientation of the substituents on the pyridine ring can significantly impact binding affinity. The introduction of a substituent, such as a fluorine atom, can lead to substantial conformational changes. mdpi.com These changes can alter the way a molecule presents its key binding features to a receptor, thereby influencing its biological activity.
The formyl group (-CHO) at the C6 position of this compound is a key functional group that can participate in various non-covalent interactions with a target protein. The oxygen atom of the formyl group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand in a binding pocket. The carbonyl carbon, being electrophilic, can also engage in electrostatic interactions.
The planarity of the formyl group, in conjunction with the aromatic pyridine ring, can also contribute to favorable stacking interactions with aromatic amino acid residues in the target protein. The precise orientation of the formyl group, influenced by the adjacent cyclopropoxy group, will ultimately determine the effectiveness of these interactions.
Advanced Computational Approaches in Picolinamide Drug Design
Modern drug discovery relies heavily on computational methods to accelerate the design and optimization of new drug candidates. These in silico techniques provide valuable insights into the molecular basis of drug action and can significantly reduce the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govvjst.vn By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. nih.govvjst.vn
The development of a robust QSAR model involves several steps, including the selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, and the use of statistical methods to build and validate the model. nih.govyoutube.com For a series of this compound analogues, a QSAR model could be developed to predict their activity against a specific biological target. This would involve systematically modifying the substituents on the picolinamide core and correlating these changes with the observed biological response. The resulting model could then guide the design of new analogues with improved potency.
Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target protein. nih.govnih.govmdpi.com This technique is instrumental in understanding the key interactions that govern ligand binding and can be used to screen large libraries of compounds for potential binders. mdpi.com For this compound, molecular docking could be used to predict its binding mode within the active site of its target protein, highlighting the specific amino acid residues that interact with the cyclopropoxy and formyl groups.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic picture of the binding process, accounting for the flexibility of both the ligand and the protein. This can reveal important information about the stability of the binding pose and the role of water molecules in mediating ligand-protein interactions.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. nih.govnih.govyoutube.comyoutube.comyoutube.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Pharmacophore models can be generated based on the structure of a known active compound or a set of active compounds.
For the picolinamide scaffold, a pharmacophore model could be developed based on the structure of this compound and other active analogues. This model would define the essential spatial arrangement of functional groups required for biological activity. The pharmacophore model can then be used to perform virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach allows for the rapid identification of diverse chemical scaffolds that can serve as starting points for new drug discovery programs.
Principles of Scaffold Hopping and Bioisosteric Replacement in Picolinamide Lead Optimization
In the rational design and optimization of lead compounds such as this compound, medicinal and agrochemical chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. Among the most powerful of these strategies are scaffold hopping and bioisosteric replacement. These approaches allow for the exploration of novel chemical space, the generation of new intellectual property, and the circumvention of issues associated with a particular chemical scaffold.
Scaffold Hopping: Discovering Novel Core Structures
Scaffold hopping involves the replacement of the central core or framework of a molecule with a structurally distinct scaffold while aiming to retain or improve upon the biological activity of the parent compound. This technique is particularly valuable when a lead series, despite showing promise, is encumbered by challenges such as poor metabolic stability, undesirable physicochemical properties, or a restrictive intellectual property landscape. The goal is to identify isofunctional molecules that present a different arrangement of atoms but maintain the key pharmacophoric features necessary for target interaction.
In the context of picolinamide-based compounds, which have shown utility as herbicides, fungicides, and antibacterials, scaffold hopping has been instrumental in the discovery of new active chemotypes. For instance, starting from a picolinamide lead structure, researchers have successfully identified entirely new heterocyclic systems that inhibit the same biological target. One notable example is the exploration of novel herbicidal lead structures targeting acyl-ACP thioesterase, which led to the discovery of the dihydropyranopyridine class of compounds through scaffold hopping efforts.
The process often begins with an analysis of the parent molecule's conformation and key interactions with its biological target. Computational methods can then be used to search for new scaffolds that can spatially orient the essential interacting groups in a similar manner to the original lead.
Table 1: Conceptual Example of Scaffold Hopping from a Picolinamide Lead
| Scaffold Type | Core Structure | Target Activity | Rationale for Hopping |
| Lead Scaffold | Picolinamide | Active | Improve metabolic stability and explore new IP |
| Hopped Scaffold | Dihydropyranopyridine | Maintained or Improved | Novel chemotype with potentially better properties |
This table is a conceptual representation of the scaffold hopping strategy.
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosteric replacement is a more subtle yet equally powerful strategy that involves the substitution of one atom or functional group with another that possesses similar physical or chemical properties, leading to a new molecule with similar biological activity. This approach can be categorized into classical and non-classical bioisosteres. Classical bioisosteres involve the exchange of atoms or groups with similar size, shape, and electronic configuration (e.g., F for H, or -OH for -NH2). Non-classical bioisosteres are structurally distinct but still produce similar biological effects.
This strategy is widely used in the optimization of picolinamide analogues to modulate properties such as potency, selectivity, and pharmacokinetics. Modifications can be made to the core picolinamide ring system or to its substituents.
Core Scaffold Bioisosterism: The pyridine ring of the picolinamide itself can be replaced with other heterocyclic systems. A compelling example is seen in the development of antibacterials targeting Clostridioides difficile. By repositioning a single nitrogen atom to create a constitutional isomer of a lead compound, researchers achieved a remarkable 1024-fold increase in selectivity for the target pathogen over other bacteria.
Substituent Bioisosterism: The substituents on the picolinamide ring, such as the 5-cyclopropoxy and 6-formyl groups in the titular compound, are prime candidates for bioisosteric replacement to fine-tune activity and properties. For example, the amide group of the picolinamide can be replaced with various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles to improve metabolic stability and other pharmacokinetic parameters. While specific data on the 6-formyl group is limited, aldehydes in other heterocyclic compounds are known to be replaced by groups like nitriles or other small, electron-withdrawing heterocycles. The cyclopropoxy group can be considered a bioisostere for other small alkyl or alkoxy groups, or even for a phenyl ring in some contexts, offering a way to modulate lipophilicity and metabolic stability.
Table 2: Illustrative SAR of Picolinamide Analogues Highlighting Bioisosteric Replacement
| Compound ID | Core Scaffold | Modification | Relative Activity | Selectivity |
| Lead 1 | Pyrimidine-carboxamide | - | +++ | Low |
| Analogue 1a | Picolinamide | Isomeric replacement of core | +++ | High |
| Lead 2 | Picolinamide | - | ++ | Moderate |
| Analogue 2a | Benzamide (B126) | Replacement of pyridine with benzene | + | Moderate |
This table is a generalized representation based on findings in picolinamide antibacterial and acetylcholinesterase inhibitor research. ‘+’ indicates relative activity.
The strategic application of both scaffold hopping and bioisosteric replacement allows for a systematic and intelligent exploration of chemical space around a lead compound like this compound. These principles guide the design of new analogues with optimized properties, ultimately leading to more effective and safer chemical agents.
Mechanistic Elucidation of Biological Activities Associated with 5 Cyclopropoxy 6 Formylpicolinamide
In Vitro Biological Profiling and Assessment of Molecular Target Engagement
The initial step in characterizing a novel compound involves comprehensive in vitro biological profiling to ascertain its spectrum of activity and identify potential molecular targets. For the picolinamide (B142947) class of compounds, this has often commenced with broad screening against various microbial or cell-based assays. Research into picolinamide and benzamide (B126) chemotypes has revealed potent antifungal properties. nih.govresearchgate.net
A representative screening of picolinamide derivatives against fungal pathogens would typically involve determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungi. While specific data for 5-Cyclopropoxy-6-formylpicolinamide is not available, the table below illustrates the kind of data generated for related picolinamide compounds, indicating their potential as antifungal agents.
| Compound Derivative | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
| Picolinamide Analog A | Candida albicans | 16 | 32 |
| Picolinamide Analog B | Cryptococcus neoformans | 8 | 16 |
| Picolinamide Analog C | Aspergillus fumigatus | >64 | >64 |
This table is a representative example based on typical antifungal screening data for picolinamide analogs and does not represent actual data for this compound.
Molecular target engagement for this class of compounds has been effectively demonstrated using biochemical assays with purified proteins. nih.gov For picolinamides with antifungal activity, a key molecular target has been identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast. nih.govnih.gov Engagement with this target can be quantified through in vitro assays measuring the inhibition of Sec14p's lipid transfer activity.
Identification and Validation of Specific Cellular and Molecular Targets
Once a primary molecular target is identified, the next step involves detailed biochemical characterization of the interaction between the ligand (the picolinamide compound) and the target protein. For the picolinamide class, the interaction with Sec14p has been elucidated through a combination of techniques. nih.gov
X-ray co-crystallography has been instrumental in visualizing the binding of a picolinamide analog within the lipid-binding pocket of Sec14p. nih.gov This structural data provides a precise understanding of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. It also helps to rationalize the structure-activity relationships (SAR) observed among different picolinamide derivatives. nih.gov All available evidence suggests that these compounds load into the Sec14p hydrophobic pocket during a phospholipid exchange cycle and effectively block its function. researchgate.net
Genetic approaches are powerful tools for validating the cellular targets of small molecules. Chemogenomic profiling, particularly in model organisms like Saccharomyces cerevisiae, has been pivotal in identifying Sec14p as the specific target of antifungal picolinamides. nih.govresearchgate.net This technique involves screening a library of deletion mutants for hypersensitivity or resistance to the compound of interest. A hit in such a screen suggests a genetic interaction between the compound's target and the deleted gene. nih.gov
Furthermore, functional variomics, a method that screens a library of protein variants, has been employed to identify specific amino acid residues within Sec14p that confer resistance to picolinamide inhibitors when mutated. nih.gov These resistance-conferring mutations often cluster within the ligand-binding pocket, providing strong evidence for direct target engagement. nih.gov
Investigation of Downstream Signaling Pathways and Cellular Responses
Inhibition of a key cellular protein like Sec14p is expected to trigger a cascade of downstream cellular responses. Sec14p plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and signaling. nih.gov By inhibiting Sec14p, picolinamide compounds disrupt these processes, leading to impaired cell growth and ultimately cell death in susceptible fungi. The cellular responses to picolinamide treatment would likely include alterations in lipid metabolism, disruption of protein secretion, and potential activation of cellular stress response pathways.
Comparative Analysis of Mechanism of Action Across Diverse Picolinamide Chemotypes
The picolinamide scaffold is chemically versatile, allowing for the synthesis of a wide array of derivatives with varying biological activities. A comparative analysis of the mechanism of action across different picolinamide chemotypes reveals both commonalities and differences. For antifungal picolinamides, the inhibition of Sec14p appears to be a conserved mechanism. nih.govresearchgate.net However, other picolinamide derivatives may have entirely different molecular targets and, consequently, different biological effects. The specific substitutions on the picolinamide ring and the amide nitrogen are critical determinants of target specificity and potency. For instance, structure-activity relationship studies on antifungal picolinamides have highlighted the importance of specific substitutions for potent Sec14p inhibition. nih.gov
Elucidation of Resistance Mechanisms to Picolinamide-Based Modulators
The emergence of drug resistance is a significant challenge in the development of new therapeutic agents. For picolinamide-based antifungal agents targeting Sec14p, resistance mechanisms have been investigated through genetic studies. nih.gov The primary mechanism of resistance identified is the mutation of amino acid residues within the drug-binding site of the Sec14p protein. nih.gov These mutations can reduce the binding affinity of the picolinamide inhibitor, thereby rendering it less effective.
In addition to target-based resistance, other mechanisms could potentially contribute to reduced susceptibility. These might include increased expression of the target protein, metabolic inactivation of the compound, or increased efflux of the drug from the fungal cell. Understanding these resistance mechanisms is crucial for the design of next-generation picolinamide inhibitors that can overcome or circumvent them.
Emerging Research Directions and Advanced Methodologies for 5 Cyclopropoxy 6 Formylpicolinamide Studies
Integration of Omics Technologies for Comprehensive Biological Characterization
The complexity of biological systems necessitates a holistic approach to understanding the effects of a chemical compound. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for the comprehensive characterization of 5-Cyclopropoxy-6-formylpicolinamide and its derivatives. nih.gov By analyzing the entire complement of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can gain a panoramic view of the cellular response to the compound. nih.gov
The integration of these technologies can reveal the compound's mechanism of action, identify potential biomarkers for its activity, and uncover novel therapeutic targets. nih.gov For instance, treating a cell culture or model organism with this compound and subsequently performing multi-omics analysis could pinpoint specific pathways that are significantly perturbed. This approach moves beyond a single-target hypothesis and embraces a systems-level understanding of the compound's biological impact. nih.gov
Table 1: Application of Omics Technologies in Picolinamide (B142947) Research
| Omics Technology | Biological Molecules Studied | Potential Research Findings |
| Genomics | DNA | Identification of genetic markers influencing sensitivity or resistance to the compound. |
| Transcriptomics | RNA | Measurement of changes in gene expression levels to identify affected cellular pathways. |
| Proteomics | Proteins | Quantification of protein abundance and post-translational modifications to find direct or indirect protein targets. |
| Metabolomics | Metabolites | Analysis of small molecule metabolite profiles to understand the compound's impact on cellular metabolism. nih.gov |
This multi-faceted approach provides a deep and unbiased view of a compound's activity, accelerating the journey from initial discovery to a well-understood chemical probe or therapeutic lead. nih.gov
Application of Biophysical Techniques for High-Resolution Interaction Analysis
Understanding how a compound like this compound interacts with its biological targets at a molecular level is fundamental to pharmacology and drug discovery. Biophysical techniques provide direct, quantitative data on these binding events, offering high-resolution insights into the thermodynamics and kinetics of the interaction. nih.gov These methods are essential for validating targets, understanding structure-activity relationships, and confirming the direct engagement of the compound with its intended molecular partner. nih.govresearchgate.net
Several powerful biophysical techniques are particularly relevant for studying picolinamide derivatives:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govfrontiersin.org This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). frontiersin.org This information is critical for understanding the forces driving the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where a target protein is immobilized. youtube.com It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a small molecule on a protein target. researchgate.netnih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein, providing structural details of the interaction in solution. researchgate.net
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes when a ligand binds to a target protein. nih.govnih.gov It is a sensitive technique that requires only small amounts of sample to determine binding affinities. nih.gov
Table 2: Comparison of Key Biophysical Techniques for Interaction Analysis
| Technique | Principle | Key Outputs | Advantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. frontiersin.org | KD, ΔH, ΔS, Stoichiometry | Label-free, provides full thermodynamic profile. frontiersin.org |
| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface. youtube.com | KD, kon, koff | Label-free, real-time kinetic data. youtube.com |
| NMR Spectroscopy | Detects changes in nuclear spin states. nih.gov | Binding site mapping, structural information. | Provides atomic-level detail of the interaction. researchgate.net |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient. nih.gov | KD | Low sample consumption, wide application range. nih.gov |
The collective use of these techniques can build a comprehensive and robust model of how this compound and its analogues engage with biological macromolecules. youtube.com
Sustainable Synthetic Methodologies for Picolinamide Compound Libraries
The synthesis of picolinamide derivatives, including this compound, is an area ripe for the application of green and sustainable chemistry principles. Traditional multi-step syntheses can be costly and generate significant waste, making the development of operationally simple and atom-economical processes highly desirable. google.com Modern synthetic strategies focus on improving efficiency, reducing environmental impact, and facilitating the rapid generation of compound libraries for screening.
Emerging sustainable approaches include:
Enzymatic Synthesis: The use of enzymes, such as lipases, as biocatalysts for amide bond formation represents a significant advancement in green chemistry. nih.gov These reactions can often be performed in environmentally benign solvents with high efficiency and selectivity, avoiding the need for harsh reagents and intensive purification steps. nih.gov
Traceless Directing Groups: Picolinamide itself has been employed as a traceless directing group in C-H activation reactions. researchgate.net This strategy allows for the precise and efficient construction of complex molecules, like isoquinolines, using cobalt catalysts and environmentally friendly oxidants like oxygen. researchgate.net The directing group can be removed later in the synthetic sequence.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This methodology is well-suited for optimizing the synthesis of picolinamide building blocks.
These sustainable methods are not only environmentally responsible but also enable the efficient production of diverse libraries of this compound derivatives, which is essential for exploring their structure-activity relationships. researchgate.net
Exploration of Novel Therapeutic Applications for this compound Derivatives
While the specific therapeutic profile of this compound is a subject of ongoing research, the broader picolinamide scaffold is featured in compounds explored for a range of diseases. Research into derivatives is uncovering potential applications far beyond their initial intended use.
One area of significant interest is oncology. Novel picolinamide derivatives have been designed and synthesized as potential inhibitors of key cancer-related targets. For example, some derivatives have been evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net
Another avenue of exploration is in the field of neurodegenerative diseases. Picolinamide derivatives have been synthesized and assessed for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. researchgate.net
The fungicidal activity of certain picolinamide compounds also suggests potential applications in agriculture or as antifungal agents in medicine. google.com By systematically modifying the core structure of this compound, researchers can generate new chemical entities and screen them against a wide array of biological targets to uncover novel therapeutic opportunities. frontiersin.org
Interdisciplinary Approaches in Advancing Picolinamide Research
The advancement of research on a specific compound like this compound is rarely confined to a single scientific discipline. Truly impactful discoveries often arise from the integration of knowledge and methods from different fields. nih.gov An interdisciplinary approach, combining chemistry, biology, computational science, and pharmacology, is essential for a comprehensive understanding of the compound's potential. nih.gov
This collaborative model involves:
Synthetic Chemists: Design and execute efficient, sustainable syntheses of the parent compound and a library of derivatives. frontiersin.org
Computational Chemists: Use molecular modeling and docking simulations to predict how picolinamide derivatives might bind to protein targets, helping to prioritize which compounds to synthesize and test. researchgate.net
Biologists and Biochemists: Employ cell-based and enzymatic assays, along with the omics and biophysical techniques described above, to determine the biological activity and mechanism of action. nih.govnih.gov
Pharmacologists: Evaluate the effects of the compounds in more complex biological systems to assess their potential for further development.
This synergistic approach, where insights from one discipline inform and guide the research in another, creates a powerful cycle of design, synthesis, and testing. It ensures that challenges are viewed from multiple perspectives, leading to more innovative solutions and a deeper understanding than could be achieved by any single discipline alone. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 5-Cyclopropoxy-6-formylpicolinamide?
- Answer : Synthesis typically involves cyclopropoxylation and formylation of picolinamide derivatives. Key steps include:
- Reaction optimization : Use kinetic studies under varying temperatures, solvents, and catalysts (e.g., palladium-based catalysts for cross-coupling reactions).
- Characterization : Employ spectroscopic techniques (NMR, IR, MS) and HPLC for purity assessment. Reference cyclopropane-containing analogs for comparative analysis .
- Validation : Cross-check data with computational methods (e.g., DFT calculations for structural stability) .
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?
- Answer : Follow the PICOT framework to define parameters:
- Population : Reaction components (precursors, catalysts).
- Intervention : Reaction conditions (temperature, pressure, solvent).
- Comparison : Alternative synthetic routes (e.g., microwave-assisted vs. traditional heating).
- Outcome : Yield, purity, and scalability metrics.
- Time : Reaction duration and stability of intermediates .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Answer : Apply FINER criteria to evaluate study validity:
- Feasibility : Compare assay conditions (e.g., cell lines, concentrations).
- Novelty : Identify confounding factors (e.g., solvent effects on bioavailability).
- Ethical : Ensure in vitro/in vivo models are species-relevant.
- Relevance : Contextualize findings with structural analogs (e.g., cyclopropane-containing kinase inhibitors) .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases).
- Step 2 : Use QSAR models to predict bioactivity of derivatives.
- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What experimental designs are optimal for studying metabolic stability in preclinical models?
- Answer :
- Population : Rodent hepatocytes or human liver microsomes.
- Intervention : Incubation with cytochrome P450 inhibitors.
- Comparison : Parent compound vs. metabolites (LC-MS/MS analysis).
- Outcome : Half-life (t₁/₂) and metabolic pathway identification .
Methodological Challenges and Solutions
Q. How should researchers address limited literature on the compound’s in vivo pharmacokinetics?
- Answer :
- Literature Gap Strategy : Extrapolate data from structurally related compounds (e.g., cyclopropane-based drugs) using pharmacophore modeling.
- PICOT Framework : Define parameters for animal studies (dose ranges, sampling intervals) .
- Collaboration : Partner with pharmacokinetics labs to access specialized assays (e.g., PET imaging for tissue distribution) .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Answer :
- Use sigmoidal curve fitting (e.g., Hill equation) to calculate LD₅₀/EC₅₀.
- Apply mixed-effects models to account for inter-subject variability.
- Validate with bootstrap resampling to ensure robustness .
Data Presentation Guidelines
| Data Type | Recommended Format | Validation Criteria |
|---|---|---|
| Synthetic Yield | Mean ± SD (n ≥ 3 replicates) | HPLC purity ≥95% |
| Biological Activity | Dose-response curves with 95% CI | IC₅₀ values validated via positive controls |
| Metabolic Stability | Half-life (t₁/₂) with decay kinetics | LC-MS/MS confirmation of metabolites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
